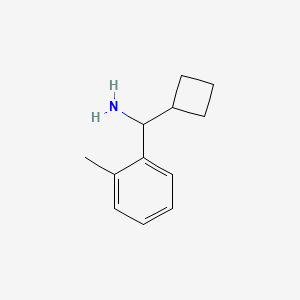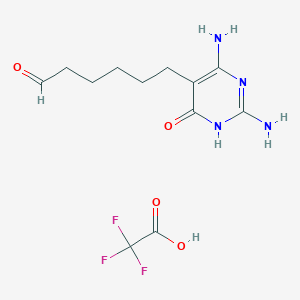
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and several drugs.
Méthodes De Préparation
The synthesis of 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate involves multiple steps. One reported method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of acetonitrile and sodium hydroxide . The intermediate products are then further reacted with various α-amino acids or γ-amino butyric acid using N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine as coupling reagents .
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the hexanal moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate has been studied for its potential as an antiparasitic agent. It has shown inhibitory activity against the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This compound’s ability to inhibit FolD makes it a promising candidate for the development of new antiparasitic drugs.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine-based inhibitors of FolD, such as methotrexate and trimethoprim. 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is unique due to its specific structure, which allows it to bind more effectively to the FolD enzyme in Trypanosoma brucei . This specificity could potentially lead to fewer side effects and greater efficacy in treating parasitic infections.
Propriétés
Numéro CAS |
647831-48-9 |
|---|---|
Formule moléculaire |
C12H17F3N4O4 |
Poids moléculaire |
338.28 g/mol |
Nom IUPAC |
6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)hexanal;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O2.C2HF3O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8;3-2(4,5)1(6)7/h6H,1-5H2,(H5,11,12,13,14,16);(H,6,7) |
Clé InChI |
PKNJVGOSJWGBTL-UHFFFAOYSA-N |
SMILES canonique |
C(CCC=O)CCC1=C(N=C(NC1=O)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

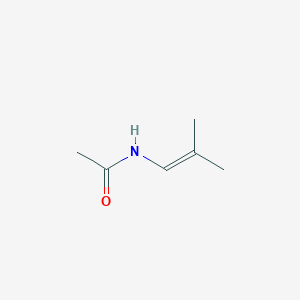
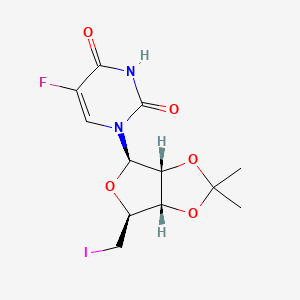
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
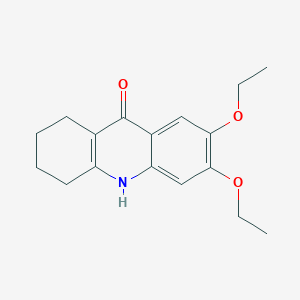
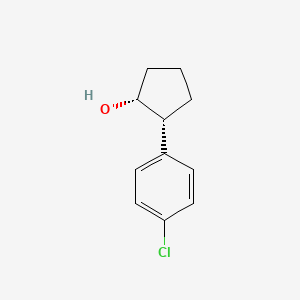
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
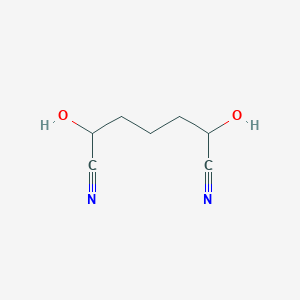
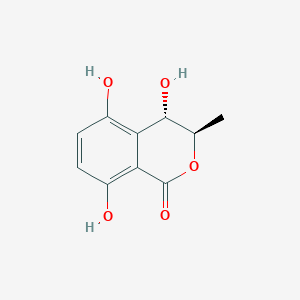
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
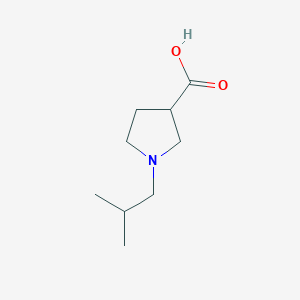
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
